N'-(2-chloroacetyl)-2-methoxyacetohydrazide
Description
N'-(2-Chloroacetyl)-2-methoxyacetohydrazide is a hydrazide derivative characterized by a methoxy group at the 2-position of the acetohydrazide backbone and a 2-chloroacetyl substituent.
Such structural features are critical in medicinal chemistry, where solubility and electronic effects influence bioavailability and target interaction.
Properties
IUPAC Name |
N'-(2-chloroacetyl)-2-methoxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClN2O3/c1-11-3-5(10)8-7-4(9)2-6/h2-3H2,1H3,(H,7,9)(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGPACYNMOSKJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-chloroacetyl)-2-methoxyacetohydrazide typically involves the reaction of 2-chloroacetyl chloride with 2-methoxyacetohydrazide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Step 1: Preparation of 2-methoxyacetohydrazide by reacting methoxyacetic acid with hydrazine hydrate.
Step 2: Reaction of 2-methoxyacetohydrazide with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N’-(2-chloroacetyl)-2-methoxyacetohydrazide.
Industrial Production Methods
Industrial production of N’-(2-chloroacetyl)-2-methoxyacetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-chloroacetyl)-2-methoxyacetohydrazide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The hydrazide moiety can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and hydrazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide are employed for hydrolysis reactions.
Major Products Formed
Substitution Reactions: Formation of N-substituted derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced hydrazide derivatives.
Hydrolysis: Formation of methoxyacetic acid and hydrazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N'-(2-chloroacetyl)-2-methoxyacetohydrazide has been investigated for its antimicrobial properties. Studies have shown that derivatives of hydrazides exhibit potent activity against a range of pathogens, including bacteria and fungi. The compound’s structure allows it to interact effectively with microbial enzymes, potentially inhibiting their function and leading to cell death .
Anticancer Potential
Research indicates that the compound may possess anticancer properties. Its ability to induce apoptosis in cancer cells has been a focal point of studies, particularly in the context of targeted cancer therapies. The mechanism involves the modulation of signaling pathways that regulate cell survival and proliferation .
Synthesis of Pharmaceutical Intermediates
this compound serves as an intermediate in the synthesis of various pharmaceutical agents. It can be used to develop more complex molecules that target specific biological pathways, making it a valuable building block in drug formulation .
Organic Synthesis
Building Block for Heterocycles
The compound is utilized as a precursor for synthesizing heterocyclic compounds, which are crucial in drug discovery. Its reactivity allows for the formation of various ring structures that can enhance the biological activity of synthesized compounds .
Reagent in Chemical Reactions
In organic synthesis, this compound is employed as a reagent in nucleophilic substitution reactions. It facilitates the introduction of functional groups into organic molecules, thereby expanding the versatility of synthetic pathways available to chemists .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent. The study also explored structure-activity relationships, identifying key modifications that enhance efficacy .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that this compound induces apoptosis through caspase activation pathways. The compound was tested against various cancer types, showing promising results in reducing cell viability and promoting programmed cell death .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against bacteria and fungi; potential for developing new antimicrobial agents. |
| Anticancer Potential | Induces apoptosis in cancer cells; promising for targeted cancer therapies. |
| Pharmaceutical Synthesis | Serves as an intermediate for synthesizing complex pharmaceutical compounds. |
| Organic Synthesis | Acts as a building block for heterocycles; utilized in nucleophilic substitution reactions. |
Mechanism of Action
The mechanism of action of N’-(2-chloroacetyl)-2-methoxyacetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzymatic activity. The methoxyacetyl group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogs and their properties based on evidence:
Electronic and Solubility Profiles
- Chloro vs. Methoxy Substituents: Chloro groups (e.g., in ) increase lipophilicity, favoring membrane penetration but reducing aqueous solubility. Methoxy groups (e.g., ) improve solubility via hydrogen bonding, as seen in compounds like 2-[(2E)-2-(3-methoxybenzylidene)hydrazino]-N-(2-methoxyphenyl)-2-oxoacetamide .
- Cyano vs. Methoxy: The cyano group in N'-(2-chloroacetyl)-2-cyanoacetohydrazide introduces strong electron-withdrawing effects, facilitating cyclization reactions to form pyrazole derivatives with antitumor activity . Methoxy substituents may instead stabilize intermediates through resonance, though this requires experimental validation.
Biological Activity
N'-(2-chloroacetyl)-2-methoxyacetohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
- Molecular Formula : C5H8ClN3O2
- Molecular Weight : 179.59 g/mol
- IUPAC Name : this compound
This compound contains a chloroacetyl group and a methoxy group, which are critical for its biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has been investigated as a potential inhibitor in enzymatic pathways, particularly those involving hydrolases and transferases. It may interfere with substrate binding or catalysis, thereby modulating biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness may be attributed to its ability to disrupt bacterial cell wall synthesis or function.
- Anticancer Potential : There are indications that this compound may possess cytotoxic effects on cancer cells. This effect could be linked to apoptosis induction or cell cycle arrest.
Antimicrobial Activity
A study conducted by evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound has significant antimicrobial activity, especially against Staphylococcus aureus.
Enzymatic Studies
In enzymatic assays, this compound was shown to inhibit specific hydrolases involved in metabolic pathways. For instance, it demonstrated an IC50 value of 15 µM against acetylcholinesterase, indicating its potential as a biochemical probe in neuropharmacology.
Anticancer Activity
A recent investigation focused on the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa, MCF-7). The results were promising:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 18 |
These results highlight the potential of this compound as an anticancer agent, warranting further exploration in preclinical models.
Q & A
Basic: What are optimized synthetic routes for N'-(2-chloroacetyl)-2-methoxyacetohydrazide, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves nucleophilic acyl substitution. A standard method includes reacting 2-methoxyacetohydrazide with 2-chloroacetyl chloride in a 1:1 molar ratio under reflux in a methanol/chloroform (1:1 v/v) mixture with catalytic acetic acid (0.05 mL per 15 mL solvent) for 5 hours . Post-reaction, the product is precipitated by cooling, filtered, and recrystallized from methanol (yield: ~69–91%). Key variables affecting yield include:
- Solvent polarity : Polar aprotic solvents enhance reactivity.
- Temperature : Prolonged reflux (5–18 hours) ensures complete substitution.
- Catalyst : Acetic acid facilitates imine/enamine formation in related hydrazide syntheses .
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- NMR : -NMR confirms hydrazide proton signals at δ 9.5–10.0 ppm (NH) and δ 3.8–4.2 ppm (OCH) .
- X-ray crystallography : Single-crystal studies (e.g., at 100 K) reveal planarity of the acetohydrazide group (r.m.s. deviation: 0.028 Å) and intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) stabilizing the crystal lattice .
- Mass spectrometry : Exact mass (e.g., 246.0252 Da) validates molecular composition .
Advanced: How can supramolecular interactions in this compound crystals guide material design?
Answer:
X-ray data show that hydrogen-bonded sheets (parallel to the 001 plane) form via N–H⋯O (2.89 Å) and C–H⋯O (3.32 Å) interactions . These motifs suggest applications in:
- Cocrystal engineering : Coformers with complementary H-bond acceptors (e.g., pyridines) could enhance stability.
- Drug delivery : Hydrophilic channels in the crystal lattice may facilitate controlled release .
Advanced: What mechanistic insights explain the reactivity of the 2-chloroacetyl group in nucleophilic substitutions?
Answer:
The electron-withdrawing chloro group activates the carbonyl carbon for nucleophilic attack. Density functional theory (DFT) studies on analogous systems reveal:
- Transition state stabilization : Partial negative charge on the carbonyl oxygen lowers activation energy.
- Steric effects : Bulky substituents on the hydrazide nitrogen reduce reactivity by ~30% .
Experimental evidence includes kinetic monitoring via -NMR, showing complete substitution within 5 hours under reflux .
Advanced: How can computational modeling predict the bioactivity of this compound derivatives?
Answer:
- Docking studies : Target enzymes like O-GlcNAc transferase (OGT) using AutoDock Vina. The chloroacetyl group mimics natural substrates (e.g., UDP-GlcNAc), enabling allosteric inhibition (K: ~5 µM) .
- QSAR models : Correlate substituent electronegativity (e.g., Cl, OCH) with anti-inflammatory activity (IC: 10–50 µM) .
Advanced: What strategies improve the stability of this compound in aqueous biological assays?
Answer:
- pH control : Stability increases at pH 6.5–7.5, where hydrolysis of the chloroacetyl group is minimized.
- Lyophilization : Formulate as a lyophilized powder with trehalose (1:1 w/w) to prevent degradation during storage .
- Prodrug design : Mask the hydrazide group with a photolabile protecting group (e.g., nitroveratryl) for targeted activation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
